3-Amino-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMFKDZIWAENBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586221 | |

| Record name | 3-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374889-30-2 | |

| Record name | 3-Amino-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Amino-2-methylbenzamide (CAS No: 374889-30-2). While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information, including predicted properties and spectroscopic characteristics. A plausible synthetic route is proposed based on established chemical transformations of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who may be interested in this molecule for further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 374889-30-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Predicted XlogP | 0.5 | [2] |

| Predicted pKa | (Most Basic) 3.8 (amino group) | N/A |

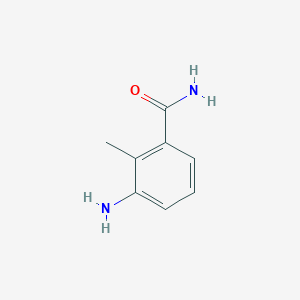

Chemical Structure

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with three functional groups:

-

An amino group (-NH₂) at position 3.

-

A methyl group (-CH₃) at position 2.

-

A carboxamide group (-CONH₂) at position 1.

The relative positions of these substituents influence the molecule's electronic properties and reactivity. The presence of the amino and amide groups provides sites for hydrogen bonding, which is expected to influence its physical properties, such as its melting point and solubility in polar solvents.

Molecular Representations:

-

SMILES: CC1=C(C=CC=C1N)C(=O)N[2]

-

InChI: InChI=1S/C8H10N2O/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)[2]

Spectroscopic Data

Experimental spectroscopic data for this compound is not available in the surveyed literature. The following sections provide predicted NMR data and an analysis of expected IR absorption bands based on the compound's functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Proton | Predicted Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| Amide NH₂ | 5.0 - 6.0 | br s |

| Amino NH₂ | 3.5 - 4.5 | br s |

| Methyl CH₃ | 2.0 - 2.5 | s |

Predicted ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Predicted Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic C-CH₃ | 125 - 130 |

| Aromatic CH | 110 - 125 |

| Methyl CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

Based on its functional groups, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, sharp to medium |

| N-H Stretch (Amide) | 3100 - 3300 | Two bands, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Weak to medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong, sharp (Amide I) |

| N-H Bend (Amide) | 1580 - 1650 | Medium (Amide II) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

Experimental Protocols: Proposed Synthesis

A specific, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible two-step synthetic route can be proposed starting from 3-nitro-2-methylbenzoic acid. This involves the reduction of the nitro group followed by amidation of the carboxylic acid.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid

This procedure is adapted from a patented method for the synthesis of 3-amino-2-methylbenzoic acid via catalytic hydrogenation.[3]

Materials and Reagents:

-

3-Nitro-2-methylbenzoic acid

-

Nickel catalyst (e.g., 6504K nickel, Raney nickel)

-

Solvent (e.g., purified water, ethanol, or methanol)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a suitable hydrogenation reactor, dissolve 3-nitro-2-methylbenzoic acid in the chosen solvent (e.g., a 2.5:1 solvent to substrate ratio).

-

Add the nickel catalyst to the solution.

-

Seal the reactor and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to approximately 2.0 MPa.

-

Heat the reaction mixture to 125 °C with stirring.

-

Monitor the reaction progress by hydrogen uptake or chromatographic analysis.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to approximately 5.4 with hydrochloric acid to precipitate the product.

-

Isolate the 3-amino-2-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation of 3-Amino-2-methylbenzoic Acid

This is a general procedure for the conversion of a carboxylic acid to a primary amide.

Materials and Reagents:

-

3-Amino-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride)

-

Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Ammonia (gas or aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 3-amino-2-methylbenzoic acid in an anhydrous inert solvent under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (or another activating agent) to the suspension.

-

Allow the reaction to stir at room temperature until the formation of the acyl chloride is complete (monitor by IR or TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous inert solvent.

-

Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

Biological Activity

There is no specific information available in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. Research on related aminobenzamide structures has explored their potential as antimicrobial agents and kinase inhibitors, suggesting that this class of compounds can exhibit diverse biological effects.[4][5] Further investigation is required to determine the specific biological profile of this compound.

Visualization of Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 3-nitro-2-methylbenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Safe Handling and Storage

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known structural information and provided predicted properties and spectroscopic data to aid researchers. A plausible synthetic pathway has been outlined to facilitate its preparation for further study. The absence of biological data highlights an opportunity for future research to explore the potential applications of this molecule in medicinal chemistry and other scientific disciplines.

References

- 1. 374889-30-2|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Amino-2-methylbenzamide from 3-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the two-step synthesis of 3-amino-2-methylbenzamide, a valuable building block in pharmaceutical and chemical research, starting from 3-methyl-2-nitrobenzoic acid. The synthesis involves the initial amidation of the carboxylic acid followed by the selective reduction of the nitro group. Detailed experimental protocols, quantitative data, and a process workflow are presented to ensure reproducibility and clarity for research and development applications.

Overall Synthetic Pathway

The synthesis is performed in two primary stages:

-

Amidation: 3-Methyl-2-nitrobenzoic acid is first converted to its corresponding acyl chloride, which is a highly reactive intermediate. This intermediate is then treated with ammonia to yield 3-methyl-2-nitrobenzamide.

-

Reduction: The nitro group of 3-methyl-2-nitrobenzamide is selectively reduced to a primary amine using catalytic hydrogenation to produce the final product, this compound.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-2-nitrobenzamide

This step is performed in two parts: formation of the acyl chloride followed by amidation.

Part A: Synthesis of 3-methyl-2-nitrobenzoyl chloride [1]

-

Materials:

-

3-Methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol)

-

1,2-Dichloroethane (200 mL)

-

Thionyl chloride (SOCl₂) (23.8 g, 200 mmol)

-

N,N-dimethyl-formamide (DMF) (1 drop, catalytic)

-

-

Procedure:

-

To a 250 mL single-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-nitrobenzoic acid, 1,2-dichloroethane, thionyl chloride, and a single drop of DMF.[1]

-

Heat the mixture to reflux and maintain the reaction for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. A brown liquid of 3-methyl-2-nitrobenzoyl chloride is obtained (Expected yield: ~11.0 g, quantitative).[1] This intermediate is typically used in the next step without further purification.

-

Part B: Amidation of 3-methyl-2-nitrobenzoyl chloride

-

Materials:

-

3-Methyl-2-nitrobenzoyl chloride (11.0 g, 55.1 mmol)

-

Dichloromethane (DCM, 100 mL)

-

Aqueous ammonium hydroxide (NH₄OH, 28-30%, ~20 mL)

-

-

Procedure:

-

Dissolve the crude 3-methyl-2-nitrobenzoyl chloride in 100 mL of dichloromethane in a flask and cool the solution to 0°C in an ice bath.

-

Slowly add the aqueous ammonium hydroxide dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Filter the solid precipitate and wash it with cold water and then a small amount of cold dichloromethane.

-

Dry the resulting solid under vacuum to obtain 3-methyl-2-nitrobenzamide as a solid product.

-

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of the nitro-intermediate.

-

Materials:

-

3-Methyl-2-nitrobenzamide (e.g., 9.0 g, 50 mmol)

-

Methanol (250 mL)

-

10% Palladium on Carbon (Pd/C) (e.g., 0.5 g, ~5 wt%)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend 3-methyl-2-nitrobenzamide in methanol.

-

Carefully add the 10% Pd/C catalyst to the suspension. Safety Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

-

Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-60 psi, though higher pressures can be used) and begin vigorous stirring.[2][3]

-

The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is usually complete within 4-12 hours.

-

Once hydrogen uptake ceases, purge the vessel again with an inert gas.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary. A reported yield for this transformation is 95%.[2]

-

Quantitative Data Summary

The table below summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound Name | 3-Methyl-2-nitrobenzoic Acid | 3-Methyl-2-nitrobenzamide | This compound |

| Role | Starting Material | Intermediate | Final Product |

| Molecular Formula | C₈H₇NO₄ | C₈H₈N₂O₃ | C₈H₁₀N₂O |

| Molecular Weight ( g/mol ) | 181.15 | 180.16[4] | 150.18 |

| CAS Number | 5437-38-7 | 60310-07-8[4] | 164957-73-7 |

| Appearance | White to light yellow crystalline powder | Solid | Solid |

| Step Yield | N/A | ~95-100% (from acid) | ~95%[2] |

This guide outlines a reliable and high-yielding pathway for the synthesis of this compound. The amidation via an acyl chloride intermediate is a standard and effective method, while the catalytic hydrogenation of the nitro group is a clean and selective reduction technique widely used in the industry.[5][6] Researchers should optimize conditions based on their specific laboratory setup and scale. Standard safety precautions should be followed when handling all chemicals, particularly thionyl chloride and the pyrophoric Pd/C catalyst.

References

- 1. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. 3-Methyl-2-nitrobenzamide | C8H8N2O3 | CID 3271371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 3-Amino-2-methylbenzamide

For the attention of: Researchers, scientists, and drug development professionals.

A product listing from a major chemical supplier explicitly states that analytical data is not collected for this compound. This guide will instead present predicted mass spectrometry data for 3-Amino-2-methylbenzamide and, for comparative purposes, publicly available experimental data for a closely related isomer, 2-Amino-3-methylbenzamide . It is crucial to note that the experimental data provided belongs to an isomer and should be interpreted with caution as the spectral properties will differ from those of this compound.

Chemical Structure and Properties of this compound

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀N₂O

-

Molecular Weight: 150.18 g/mol

-

Canonical SMILES: CC1=C(C(=CC=C1)N)C(=O)N

Predicted Mass Spectrometry Data for this compound

While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios of the molecular ion and common adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.0866 |

| [M+Na]⁺ | 173.0685 |

| [M+K]⁺ | 189.0425 |

| [M+NH₄]⁺ | 168.1131 |

| [M-H]⁻ | 149.0720 |

| [M+HCOO]⁻ | 195.0775 |

| [M+CH₃COO]⁻ | 209.0932 |

Experimental Spectroscopic Data for the Isomer: 2-Amino-3-methylbenzamide

The following data is for the constitutional isomer, 2-Amino-3-methylbenzamide, and is presented here for reference.

-

Ionization Method: Electron Ionization (EI)

-

Major Peaks (m/z): Data not fully available in a quantitative table format. The molecular ion peak [M]⁺ would be expected at m/z 150.

The IR spectrum of 2-Amino-3-methylbenzamide would exhibit characteristic peaks for its functional groups. While a full dataset of peak positions and intensities is not available, the expected regions for key vibrations are:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (amine) | 3400 - 3250 |

| N-H stretch (amide) | 3350 - 3180 |

| C=O stretch (amide) | 1680 - 1630 |

| C-N stretch | 1400 - 1000 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not available due to the lack of published experimental data. The following are generalized protocols typical for the analysis of small organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing a chemical compound using the spectroscopic methods discussed.

Caption: A flowchart illustrating the process of determining a molecule's structure from different spectroscopic techniques.

Predicted Biological Activity of 3-Amino-2-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylbenzamide is a small organic molecule featuring a benzamide core, a scaffold of significant interest in medicinal chemistry. While direct experimental data on the biological activity of this specific compound is not extensively available in public literature, a predictive analysis based on its structural similarity to well-characterized molecules suggests several potential therapeutic applications. This technical guide consolidates predictive insights into the biological activities of this compound, focusing on its potential as a modulator of key cellular enzymes. By examining structure-activity relationships (SAR) of analogous compounds, we predict that this compound may exhibit inhibitory effects on Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), and could also possess anticonvulsant properties. This document outlines the theoretical basis for these predictions, presents relevant data from related compounds in a structured format, and provides hypothetical experimental protocols and pathway diagrams to guide future research.

Predicted Biological Activities

The chemical structure of this compound incorporates a benzamide moiety, which is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The presence and positioning of the amino and methyl groups on the phenyl ring are critical determinants of its potential biological effects.

PARP Inhibition

The most direct structural analog with well-documented biological activity is 3-aminobenzamide, a known inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2][3][4] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1][4] The inhibitory action of 3-aminobenzamide stems from its structural resemblance to nicotinamide, the substrate for PARP, allowing it to competitively bind to the enzyme's active site.[3][5]

The addition of a methyl group at the 2-position in this compound is predicted to modulate its interaction with the PARP catalytic domain. This substitution could either enhance or slightly diminish its inhibitory potency compared to 3-aminobenzamide, depending on the steric and electronic effects within the enzyme's binding pocket.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide scaffold is a recognized pharmacophore in a class of Histone Deacetylase (HDAC) inhibitors.[6][7][8][9][10] HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone proteins.[8] Inhibitors of HDACs have shown significant promise as anti-cancer agents.[6][7] The amino group in these compounds typically chelates the zinc ion in the HDAC active site.

While this compound has the amino group at the 3-position, the overall electronic properties and potential for hydrogen bonding conferred by the aminobenzamide structure suggest a possibility of interaction with HDACs. The potency and selectivity for different HDAC isoforms would be influenced by the specific substitution pattern.

Anticonvulsant Activity

Various benzamide derivatives have been investigated for their anticonvulsant properties.[11][12][13] Studies on 4-aminobenzamides have demonstrated that modifications to the benzamide core can lead to compounds with significant activity in animal models of seizures.[12] The mechanism of action for these compounds can vary, but often involves modulation of ion channels or neurotransmitter receptors. The structural features of this compound align with the general pharmacophoric elements identified in some anticonvulsant agents, suggesting this as another potential area of biological activity to be explored.

Quantitative Data from Structurally Related Compounds

To provide a predictive context for the potential potency of this compound, the following table summarizes key quantitative data for structurally analogous compounds.

| Compound Name | Target | Activity Metric | Value | Reference(s) |

| 3-Aminobenzamide | PARP | IC50 | ~30 µM | [2] |

| Entinostat (MS-275) | HDAC1 | IC50 | 0.2 µM | [7] |

| Rucaparib | PARP-1 | IC50 | 1.4 nM | [14] |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Anticonvulsant (MES assay) | ED50 | 18.02 mg/kg (mice, ip) | [12] |

Predicted Signaling Pathways and Mechanisms of Action

PARP Inhibition and DNA Damage Repair

Inhibition of PARP by this compound is predicted to disrupt the base excision repair (BER) pathway for single-strand DNA breaks. This inhibition leads to the accumulation of unrepaired DNA damage, which can subsequently result in the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations). This concept is known as synthetic lethality.

HDAC Inhibition and Gene Expression

As a potential HDAC inhibitor, this compound could modulate gene expression by preventing the deacetylation of histones. This would lead to a more open chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental workflows are proposed.

General Experimental Workflow for Activity Screening

A tiered approach is recommended to efficiently screen for the predicted activities.

Detailed Protocol for PARP Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

Objective: To determine the in vitro inhibitory potency of this compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

NAD+ (substrate)

-

Histone H1 (acceptor protein)

-

Biotinylated NAD+ (tracer)

-

Streptavidin-conjugated fluorophore

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In each well of a 384-well plate, add the PARP-1 enzyme, histone H1, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.

-

Detection: Stop the reaction and add the streptavidin-conjugated fluorophore.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in fluorescence polarization indicates inhibition of the PARP-1 enzyme.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Detailed Protocol for HDAC Inhibition Assay (Fluorogenic Assay)

Objective: To determine the in vitro inhibitory potency of this compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)

-

96-well black microplates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Enzyme and Compound Incubation: In each well of a 96-well plate, add the HDAC1 enzyme and the test compound at various concentrations. Incubate briefly.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Development: Stop the reaction by adding the developer solution. Incubate for a further 15 minutes.

-

Measurement: Read the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm). An increase in fluorescence indicates HDAC activity, while a decrease signifies inhibition.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Conclusion

While lacking direct experimental validation, a predictive analysis based on robust structure-activity relationship data from analogous compounds strongly suggests that this compound is a promising candidate for investigation as a PARP inhibitor, an HDAC inhibitor, and potentially as an anticonvulsant agent. The provided theoretical framework, comparative data, and detailed experimental protocols offer a solid foundation for initiating research into the biological activities and therapeutic potential of this molecule. Further synthesis and rigorous biological evaluation are warranted to confirm these predictions and to explore the full pharmacological profile of this compound.

References

- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Physical properties of 3-Amino-2-methylbenzamide (solubility, melting point)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physical properties of 3-Amino-2-methylbenzamide, with a specific focus on its melting point and solubility. Due to the limited availability of specific experimental data for this compound (CAS: 59674-18-7), this document also furnishes information on a closely related isomer, 3-Amino-4-methylbenzamide, and presents standardized experimental protocols for determining these critical physical parameters.

Quantitative Data Summary

Table 1: Physical Properties of 3-Amino-4-methylbenzamide (Isomer Reference)

| Property | Value | Source |

| Melting Point | 128-132 °C | [1][2] |

| Solubility | Data not available | [1] |

Solubility Profile of Aromatic Amides

Generally, such compounds are expected to exhibit:

-

Low solubility in water : The hydrophobic nature of the benzene ring counteracts the hydrophilic contributions of the amino and amide groups.

-

Solubility in organic solvents : They are likely to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO), as well as in some less polar solvents like chloroform.

-

pH-dependent solubility : The basic amino group can be protonated in acidic solutions to form a more soluble salt.

Experimental Protocols

For researchers requiring precise data for this compound, the following established protocols for determining melting point and solubility are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for melting point determination.[4][5][6]

Methodology:

-

Sample Preparation : A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4][7]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[4]

-

Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]

-

Observation : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

-

Purity Indication : A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.[8][9][10]

Methodology:

-

Solvent Selection : A range of solvents with varying polarities should be selected. Common choices include water, ethanol, methanol, acetone, chloroform, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used to test for basic and acidic functional groups.[9][11]

-

Sample Preparation : A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition : A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Mixing : The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure that the system reaches equilibrium.

-

Observation : The mixture is visually inspected for the presence of undissolved solid.

-

Classification : The solubility is classified based on the amount of solute that dissolves. Common classifications include:

-

Soluble : No undissolved solid is visible.

-

Partially soluble : Some, but not all, of the solid has dissolved.

-

Insoluble : The solid does not appear to have dissolved.

-

References

- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. 3-Amino-4-methylbenzamide | 19406-86-1 [chemicalbook.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemhaven.org [chemhaven.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis and Biological Activity of 3-Amino-2-methylbenzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of 3-amino-2-methylbenzamide derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including applications as kinase inhibitors, ion channel modulators, and enzyme inhibitors.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. The core this compound scaffold can be functionalized at the amino group, the amide nitrogen, or the aromatic ring to generate a diverse library of analogs.

General Synthesis of the this compound Core

A common strategy for the synthesis of the this compound core involves the reduction of a nitro group precursor.

Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic acid

This protocol is adapted from a patented method for the preparation of a key precursor to this compound derivatives[1].

-

Step 1: Salification: 3-Nitro-2-methylbenzoic acid is used as the starting material. It is first converted to its salt form to facilitate the subsequent hydrogenation step.

-

Step 2: Liquid Phase Catalytic Hydrogenation: The salt of 3-nitro-2-methylbenzoic acid is subjected to catalytic hydrogenation in a suitable solvent such as water, ethanol, or methanol. A nickel-based catalyst, such as 6504K nickel, is employed. The reaction is typically carried out under a pressure of 1.0-2.0 MPa and at a temperature of 80-125 °C[1].

-

Step 3: Acidification and Isolation: After the reduction is complete, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified, typically with hydrochloric acid, to a pH of approximately 5.4 to precipitate the 3-amino-2-methylbenzoic acid product. The product can be isolated by filtration and drying, often with a purity of over 99% and a yield exceeding 95%[1].

The resulting 3-amino-2-methylbenzoic acid can then be converted to the corresponding benzamide through standard amide coupling reactions.

Synthesis of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide Analogs (TRK Inhibitors)

Derivatives of this compound have been developed as potent Tropomyosin Receptor Kinase (TRK) inhibitors. A key synthetic step involves a Sonogashira coupling to introduce the imidazo[1,2-a]pyrazine moiety.

Experimental Protocol: General Synthesis

-

Starting Material: The synthesis typically starts with a protected 3-amino-2-methylbenzoic acid derivative, for example, a 3-iodo-2-methylbenzoic acid derivative.

-

Sonogashira Coupling: The 3-iodo-2-methylbenzoic acid derivative is coupled with a terminal alkyne, such as 3-ethynylimidazo[1,2-a]pyrazine, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., THF or DMF).

-

Amide Formation: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Synthesis of 2-Methylbenzamide Analogs (Nav1.1 Modulators)

Certain 2-methylbenzamide derivatives, which can be considered analogs of the core topic, have been identified as modulators of the Nav1.1 voltage-gated sodium channel[2].

Experimental Protocol: Synthesis of N,N'-(1,3-phenylene)bis(2-methylbenzamide)

This protocol is based on the synthesis of a known Nav1.1 modulator[3][4].

-

Reaction Setup: To a solution of 1,3-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or pyridine is added.

-

Acylation: 2-Methylbenzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield N,N'-(1,3-phenylene)bis(2-methylbenzamide).

Synthesis of 3-(Benzylsulfonamido)benzamide Analogs (SIRT2 Inhibitors)

3-Aminobenzamide derivatives, closely related to the core topic, have been developed as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase[5][6][7].

Experimental Protocol: General Synthesis of 3-(N-Arylsulfamoyl)benzamides

This protocol is adapted from the synthesis of 3-(N-arylsulfamoyl)benzamide based SIRT2 inhibitors[7].

-

Step 1: Sulfonamide Formation: 3-(Chlorosulfonyl)benzoic acid is reacted with a para-substituted aniline in a suitable solvent to form the corresponding 3-(N-arylsulfamoyl)benzoic acid.

-

Step 2: Amide Coupling: The resulting carboxylic acid is then coupled with another molecule of a para-substituted aniline using standard amide coupling reagents (e.g., EDC, HOBt) to yield the final 3-(N-arylsulfamoyl)-N-arylbenzamide derivative.

-

N-Alkylation (Optional): For increased potency and selectivity, the sulfonamide nitrogen can be alkylated, for instance by methylation using an alkyl halide and a base like potassium carbonate[7].

Biological Activities and Quantitative Data

This compound derivatives and their analogs have shown potent activity against a range of biological targets. The following tables summarize the available quantitative data for different classes of these compounds.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Table 1: In Vitro Activity of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide Derivatives against TRK Kinases

| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |

| 9o | 2.65 | 10.47 | 2.95 | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Nav1.1 Channel Modulators

Sirtuin 2 (SIRT2) Inhibitors

Table 2: In Vitro Activity of Selected Benzamide-based SIRT2 Inhibitors

| Compound Scaffold | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |

| AGK2 | ~3.5 | >50 | >50 | [10] |

| SirReal2 | 0.23 | >100 | >100 | [10] |

| Tenovin-6 | ~10 | ~21 | >100 | [10] |

| 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide | Low Potency | - | - | [7] |

| N-methylated analog of above | Significantly Increased Potency | High Selectivity | High Selectivity | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for synthesis.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors are receptor tyrosine kinases that, upon binding to neurotrophins, dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation[11][12][13][14][15].

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Nav1.1 is a voltage-gated sodium channel crucial for the initiation and propagation of action potentials in neurons. It is composed of a pore-forming α subunit with four homologous domains (DI-DIV)[16][17][18][19][20]. Modulators can affect the channel's gating properties.

Sirtuin 2 (SIRT2) Deacetylation Pathway

SIRT2 is an NAD⁺-dependent deacetylase that removes acetyl groups from various protein substrates, including α-tubulin and histones, thereby regulating cellular processes like cell cycle and gene expression[21][22][23][24].

General Experimental Workflow for Synthesis

The synthesis of novel this compound analogs typically follows a structured workflow from precursor synthesis to final product characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. benchchem.com [benchchem.com]

- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Modulator of NaV1.1 and NaV1.2 Na+ Channels in Rat Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 13. researchgate.net [researchgate.net]

- 14. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Channelpedia - Nav1.1 [channelpedia.epfl.ch]

- 17. Figure 3. [Topologic diagram of Nav1.1, the...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-Amino-2-methylbenzamide: A Technical Guide

This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals on the safety and handling precautions for 2-Amino-3-methylbenzamide. The information provided is collated from available safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary mitigation strategies.

Hazard Identification and Classification

2-Amino-3-methylbenzamide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Classification for 2-Amino-3-methylbenzamide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Exclamation Mark (GHS07)

-

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 2-Amino-3-methylbenzamide

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 149 °C |

| Boiling Point | 264.5 ± 28.0 °C (Predicted) |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.88 ± 0.50 (Predicted) |

Toxicological Information

Detailed toxicological studies for 2-Amino-3-methylbenzamide are limited. The available data indicates that the primary routes of concern are oral ingestion, skin contact, and eye contact.

Table 3: Summary of Toxicological Data for 2-Amino-3-methylbenzamide

| Endpoint | Result | Classification |

| Acute Toxicity (Oral) | Data not available | Harmful if swallowed (Category 4)[1][2] |

| Skin Irritation/Corrosion | Data not available | Causes skin irritation (Category 2)[1][2] |

| Eye Damage/Irritation | Data not available | Causes serious eye irritation (Category 2A)[1][2] |

| Respiratory or Skin Sensitization | May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |

| Germ Cell Mutagenicity | No data available | Not classifiable |

| Carcinogenicity | No data available | Not classifiable |

| Reproductive Toxicity | No data available | Not classifiable |

Experimental Protocols and Handling Procedures

Due to the hazardous nature of 2-Amino-3-methylbenzamide, strict adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling this compound in a laboratory setting.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection:

-

Wear a lab coat and ensure it is fully buttoned.

-

Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.[2]

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

General Handling Workflow

The following diagram illustrates a standard workflow for handling potentially hazardous chemical compounds like 2-Amino-3-methylbenzamide.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

-

If on Skin: Wash with soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The following decision tree provides a logical workflow for responding to a chemical exposure.

References

3-Amino-2-methylbenzamide: An Examination of Publicly Available Applications Reveals a Notable Lack of Specific Data

Despite a comprehensive review of scientific literature and patent databases, there is a significant scarcity of publicly available information regarding the specific applications of 3-Amino-2-methylbenzamide. While the compound is commercially available, its utility in research, drug development, or as a chemical intermediate is not well-documented in accessible sources. Searches for its biological activity, pharmacological properties, and therapeutic uses have yielded no specific results.

This in-depth technical guide aims to provide a transparent overview of the current knowledge landscape. Given the absence of direct data on this compound, this report will instead offer a summary of the well-established applications of its close structural isomer, 3-aminobenzamide (3-AB) , a compound that has been extensively studied. It is crucial to emphasize that the biological and pharmacological activities of structural isomers can vary significantly, and the information presented on 3-aminobenzamide should not be extrapolated to this compound without experimental validation.

The Landscape of Related Benzamides: A Focus on 3-Aminobenzamide (3-AB)

3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair.[1] This inhibitory action forms the basis for its primary applications in biomedical research.

Key Applications of 3-Aminobenzamide:

-

PARP Inhibition: 3-AB is widely used as a research tool to study the physiological and pathological roles of PARP. Its ability to block PARP activity has been instrumental in elucidating the mechanisms of DNA repair, cell death, and inflammation.[1]

-

Enhancement of Genotoxicity Assays: In toxicology, 3-AB has been shown to enhance the sensitivity of genotoxicity tests like the comet and micronucleus assays. By inhibiting DNA repair, it can amplify the detectable DNA damage caused by weak genotoxic agents.

-

Ischemia-Reperfusion Injury: Studies have investigated the protective effects of 3-AB in ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. By inhibiting PARP overactivation, 3-AB may mitigate cellular damage.

-

Neurodegenerative Disorders: Some patents have explored the use of aminobenzamide compounds in the potential treatment of neurodegenerative disorders.[2]

-

Radiation Damage Protection: There is research into the application of 3-aminobenzamide in preparing drugs to prevent and treat biological tissue damage induced by synchrotron radiation X-rays.[3]

While the core focus of this guide was this compound, the available scientific and patent literature does not provide sufficient information to detail its specific applications, experimental protocols, or associated signaling pathways. The compound is mentioned in the context of synthesizing more complex molecules, such as GPR52 G protein-biased agonists, but its individual biological effects remain uncharacterized in the public domain.[4]

Synthesis of Related Aminobenzamides

The synthesis of various aminobenzamide derivatives is described in the patent literature, often as intermediates for agrochemicals or pharmaceuticals. For instance, methods for producing 2-amino-5-chloro-N,3-dimethylbenzamide, an intermediate for insecticides, have been detailed.[5] Similarly, patents outline the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide.[6] These synthetic routes typically involve multi-step processes starting from commercially available materials.

A general workflow for the synthesis of a substituted aminobenzamide might involve the following logical steps:

Figure 1. A generalized, high-level workflow for the synthesis of an aminobenzamide derivative.

Conclusion

References

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 3. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Niraparib Utilizing 3-Amino-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of various cancers, particularly ovarian cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and cell death. This document outlines a plausible synthetic pathway for Niraparib, commencing with the readily available starting material, 3-Amino-2-methylbenzamide. Detailed hypothetical protocols for the key transformations are provided, along with a summary of relevant clinical trial data for Niraparib and a visualization of its mechanism of action.

Introduction

The synthesis of Niraparib, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, typically involves the construction of the core 2H-indazole-7-carboxamide moiety followed by its coupling with a protected (S)-3-(4-aminophenyl)piperidine derivative. While various synthetic routes have been patented, this document proposes a streamlined approach beginning with this compound. This starting material, a derivative of o-toluidine, can be converted to the key indazole intermediate via a classical diazotization and intramolecular cyclization reaction. Subsequent N-arylation and deprotection steps complete the synthesis. This proposed pathway offers a potentially efficient and scalable method for the production of Niraparib.

Proposed Synthetic Scheme

The proposed synthesis of Niraparib from this compound is a three-step process:

-

Step 1: Diazotization and Cyclization of this compound to form 2H-indazole-7-carboxamide.

-

Step 2: N-Arylation of 2H-indazole-7-carboxamide with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.

-

Step 3: Deprotection of the Boc-protected Niraparib to yield the final active pharmaceutical ingredient (API).

Experimental Protocols

Step 1: Synthesis of 2H-indazole-7-carboxamide (Intermediate 1)

This protocol is based on analogous diazotization and cyclization reactions of ortho-substituted anilines.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the diazonium salt can be monitored by starch-iodide paper.

-

After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the intramolecular cyclization. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2H-indazole-7-carboxamide.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Key Reagents | NaNO₂, HCl |

| Solvent | Water |

| Temperature | 0-5 °C (diazotization), 50-60 °C (cyclization) |

| Reaction Time | 3-5 hours |

| Work-up | Neutralization, Extraction |

| Purification | Column Chromatography/Recrystallization |

| Hypothetical Yield | 60-70% |

Step 2: Synthesis of tert-butyl (S)-2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Boc-Niraparib)

This protocol describes a copper-catalyzed Ullmann-type N-arylation. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed.

Materials:

-

2H-indazole-7-carboxamide (Intermediate 1)

-

tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2H-indazole-7-carboxamide (1.0 eq), tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF and the ligand, DMEDA (0.2 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Boc-Niraparib.

| Parameter | Value/Condition |

| Starting Materials | 2H-indazole-7-carboxamide, tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate |

| Catalyst | CuI |

| Ligand | DMEDA |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or DMSO |

| Temperature | 110-120 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration, Extraction |

| Purification | Column Chromatography |

| Hypothetical Yield | 70-80% |

Step 3: Synthesis of Niraparib

This protocol outlines the acidic deprotection of the Boc group.

Materials:

-

Boc-Niraparib

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve Boc-Niraparib (1.0 eq) in a suitable solvent such as DCM at room temperature.

-

Add an excess of the deprotecting agent, such as TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq), to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Niraparib can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

| Parameter | Value/Condition |

| Starting Material | Boc-Niraparib |

| Deprotecting Agent | TFA or HCl in organic solvent |

| Solvent | DCM |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Neutralization, Extraction |

| Purification | Recrystallization/Column Chromatography |

| Hypothetical Yield | >90% |

Data Presentation

Summary of Hypothetical Yields

| Step | Transformation | Starting Material | Product | Hypothetical Yield |

| 1 | Diazotization & Cyclization | This compound | 2H-indazole-7-carboxamide | 60-70% |

| 2 | N-Arylation | 2H-indazole-7-carboxamide | Boc-Niraparib | 70-80% |

| 3 | Deprotection | Boc-Niraparib | Niraparib | >90% |

Clinical Efficacy of Niraparib in Ovarian Cancer

The efficacy of Niraparib as a maintenance therapy for ovarian cancer has been demonstrated in several Phase 3 clinical trials.[1][2][3][4][5]

| Trial | Patient Population | Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |

| PRIMA [1][2] | Newly diagnosed, advanced ovarian cancer (BRCAm) | Niraparib vs. Placebo | 22.1 months vs. 10.9 months | 0.40 |

| NOVA [1][3] | Recurrent, platinum-sensitive ovarian cancer (gBRCAm) | Niraparib vs. Placebo | 21.0 months vs. 5.5 months | 0.27 |

| NORA [1][3] | Recurrent, platinum-sensitive ovarian cancer (gBRCAm) | Niraparib vs. Placebo | Not estimable vs. 5.5 months | 0.22 |

Visualizations

Proposed Synthetic Workflow for Niraparib

Caption: Proposed synthesis of Niraparib from this compound.

Signaling Pathway of Niraparib's Mechanism of Action

Caption: Niraparib induces synthetic lethality in BRCA-deficient cancer cells.

References

- 1. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 2. Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups - Oncology Practice Management [oncpracticemanagement.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Overall Survival Not Improved With Maintenance Niraparib in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]

Application Notes and Protocols for 3-Amino-2-methylbenzamide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzamide is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a primary amide on a substituted benzene ring, allows for diverse chemical modifications. The amino group serves as a versatile handle for various coupling reactions to introduce aryl, heteroaryl, or acyl substituents, leading to the synthesis of a wide array of complex molecules with potential biological activity. These application notes provide detailed protocols for two key coupling reactions involving this compound: the Buchwald-Hartwig amination for the formation of C-N bonds and a standard amide coupling for the formation of new amide bonds.

I. Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction enables the coupling of the primary amino group of this compound with aryl or heteroaryl halides, providing access to a range of N-aryl-3-amino-2-methylbenzamide derivatives. These products are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[4]

-

Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 eq) to the reaction vessel. Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-amino-2-methylbenzamide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for Buchwald-Hartwig amination reactions. Note that specific yields will vary depending on the substrates and reaction conditions used.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |

| This compound | Aryl Chloride | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 18-36 | 60-85 |

| This compound | Heteroaryl Bromide | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | 65-90 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

II. Amide Coupling of this compound

The formation of an amide bond is a fundamental transformation in organic synthesis.[5] The amino group of this compound can be acylated with a variety of carboxylic acids or their activated derivatives to generate N-acyl-3-amino-2-methylbenzamides. These compounds are of interest in drug discovery as they can mimic peptide structures and participate in hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a standard amide coupling procedure using a coupling agent.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

-

Standard laboratory glassware and purification supplies

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent (e.g., DMF). Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-amino-2-methylbenzamide.

Quantitative Data Summary

The following table provides representative data for amide coupling reactions. Yields are highly dependent on the nature of the carboxylic acid and the coupling agent used.

| Coupling Partner 1 | Coupling Partner 2 | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Benzoic Acid | HATU | DIPEA | DMF | RT | 4 | 85-98 |

| This compound | Acetic Acid | EDC/HOBt | TEA | DCM | RT | 6 | 80-95 |

| This compound | Boc-glycine | HBTU | DIPEA | DMF | RT | 3 | 90-99 |

Signaling Pathway Diagram

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]